mechanism of action of dicyclohexyldimethoxysilane in Ziegler-Natta catalysis
mechanism of action of dicyclohexyldimethoxysilane in Ziegler-Natta catalysis
An In-Depth Technical Guide to the Mechanism of Action of Dicyclohexyldimethoxysilane in Ziegler-Natta Catalysis
Abstract
Dicyclohexyldimethoxysilane (DCDMS), a prominent external electron donor in modern Ziegler-Natta (Z-N) catalysis, plays a pivotal role in the production of highly stereoregular polypropylene. Its mechanism of action, a subject of extensive research, is multifaceted, involving intricate interactions with both the cocatalyst and the solid catalyst surface. This guide elucidates the core functions of DCDMS, detailing its role in enhancing isospecificity through the selective deactivation of non-stereospecific active sites and the steric control of monomer insertion. We will explore the causality behind its application, supported by experimental evidence and theoretical modeling, to provide researchers and industry professionals with a comprehensive understanding of this critical catalyst component.
Introduction: The Ziegler-Natta Catalyst System
Ziegler-Natta catalysts, a cornerstone of the polymer industry, are indispensable for the production of polyolefins like polyethylene and polypropylene. Since their discovery, which was recognized with the 1963 Nobel Prize in Chemistry for Karl Ziegler and Giulio Natta, these catalysts have undergone significant evolution. Modern high-activity Z-N systems are typically heterogeneous, comprising several key components:
-
Precatalyst: A solid component, typically titanium tetrachloride (TiCl₄), which is the active ingredient, supported on a high-surface-area magnesium chloride (MgCl₂) matrix.
-
Internal Electron Donor (ID): An organic Lewis base, such as a phthalate or diether, incorporated during the synthesis of the precatalyst to improve its performance.
-
Cocatalyst: An organoaluminum compound, most commonly triethylaluminium (TEAL or AlEt₃), which activates the titanium centers in the precatalyst.
-
External Electron Donor (ED): A second Lewis base, such as DCDMS, added along with the cocatalyst during the polymerization process. This component is crucial for fine-tuning the catalyst's performance, particularly its stereoselectivity.
The primary function of the external donor is to enhance the isospecificity of the catalyst system, leading to polypropylene with a high degree of crystallinity and desirable mechanical properties.
The Core Directive of DCDMS: Enhancing Stereoselectivity
The commercial value of polypropylene is intrinsically linked to its stereochemistry. Isotactic polypropylene, where all methyl groups are oriented on the same side of the polymer backbone, possesses a highly regular structure that allows for crystallization. This crystalline nature imparts high stiffness, tensile strength, and thermal resistance to the material. In contrast, atactic polypropylene, with a random orientation of methyl groups, is an amorphous, rubbery material with limited industrial application.
The MgCl₂-supported Z-N catalyst inherently possesses a variety of active sites. While some are highly isospecific, others are aspecific or "non-stereospecific," leading to the formation of the undesirable atactic polymer. The primary role of an external donor like DCDMS is to dramatically increase the yield of the isotactic fraction by intervening in the catalytic process.
Mechanism of Action: A Multi-faceted Role
The mechanism by which DCDMS enhances stereoselectivity is not a single action but a cascade of interactions. The process can be logically dissected into two primary stages: complexation with the cocatalyst and subsequent interaction with the catalyst surface.
Stage 1: Complexation with Triethylaluminium (TEAL)
Before any interaction with the solid catalyst, the DCDMS molecule reacts with the TEAL cocatalyst in the polymerization medium. As a Lewis base, the oxygen atoms of the methoxy groups in DCDMS coordinate with the electron-deficient aluminum atom of TEAL. This acid-base reaction forms a DCDMS-TEAL complex. This initial complexation is crucial as it modulates the activity and availability of both the donor and the cocatalyst.
Stage 2: Interaction with the Catalyst Surface
The DCDMS-TEAL complex, or in some cases the free DCDMS, then interacts with the surface of the MgCl₂/TiCl₄ solid catalyst. This interaction is the heart of its function and is primarily understood through the "selective site deactivation" model.
-
The Multi-Site Nature of the Catalyst: The surface of the MgCl₂ support is heterogeneous, presenting a variety of coordinatively unsaturated titanium and magnesium sites. These different electronic and steric environments result in active centers with varying degrees of stereoselectivity.
-
Selective Deactivation (Poisoning): The primary and most widely accepted mechanism is that DCDMS selectively deactivates the non-stereospecific (atactic) active centers. The DCDMS-TEAL complex preferentially adsorbs onto these aspecific sites, effectively blocking them. This "poisoning" prevents propylene monomers from accessing these sites, thereby inhibiting the formation of atactic polypropylene. The enhancement in the overall isotacticity of the final polymer is thus a direct result of suppressing the production of the atactic fraction.
-
Transformation of Active Sites: Beyond simple deactivation, there is evidence to suggest that the adsorption of the external donor adjacent to an active site can modify its electronic and steric environment. This can transform a moderately isospecific site into a highly isospecific one, further contributing to the stereoregularity of the polymer.
The diagram below illustrates the fundamental components of the Ziegler-Natta catalyst system.
Caption: Core components of the Ziegler-Natta polymerization system.
The Role of Steric Hindrance
The specific chemical structure of DCDMS is key to its effectiveness. The two bulky cyclohexyl groups attached to the silicon atom provide significant steric hindrance. Once the donor is complexed with the catalyst surface, these bulky groups create a sterically crowded environment around the active titanium center.
This steric bulk plays a crucial role in the Cossee-Arlman mechanism of polymer chain growth. For an incoming propylene monomer to insert into the growing polymer chain, it must first coordinate to a vacant site on the titanium center. The bulky cyclohexyl groups of the nearby DCDMS molecule sterically guide the propylene monomer, forcing it to adopt a specific orientation before insertion. This controlled orientation ensures that each successive monomer unit is added with the same stereochemistry, leading to the formation of a highly isotactic polymer chain.
The following diagram visualizes the proposed mechanism of how DCDMS enhances stereoselectivity by deactivating atactic sites.
Caption: Mechanism of selective deactivation of atactic sites by DCDMS.
Impact on Catalyst Performance and Polymer Properties
The introduction of DCDMS affects several key performance indicators. The relationship between donor concentration and polymer properties is a critical aspect of process optimization.
| Parameter | Effect of Increasing DCDMS Concentration | Rationale |
| Isotacticity Index (%) | Increases significantly | Selective deactivation of atactic sites and steric guidance of monomer insertion. |
| Xylene Solubles (wt%) | Decreases significantly | Xylene solubles are a measure of the atactic fraction; as atactic site activity is suppressed, this value drops. |
| Catalyst Activity | Generally decreases | Some isospecific sites may also be deactivated, and the overall number of active sites is reduced. |
| Polymer Molecular Weight | Tends to increase | The structure of the external donor influences chain transfer reactions. Bulky donors like DCDMS can hinder chain transfer, leading to longer polymer chains. |
Experimental Protocol: Lab-Scale Propylene Polymerization
To provide a practical context, the following is a standardized, self-validating protocol for evaluating the effect of DCDMS in a laboratory setting.
Objective: To determine the effect of DCDMS concentration on catalyst activity and polypropylene isotacticity.
Materials:
-
Ziegler-Natta precatalyst (e.g., THC-A type, TiCl₄/ID/MgCl₂)
-
Anhydrous n-heptane (polymerization grade)
-
Triethylaluminium (TEAL) solution (e.g., 1 M in heptane)
-
Dicyclohexyldimethoxysilane (DCDMS)
-
Propylene (polymerization grade)
-
Hydrogen (for molecular weight control, optional)
-
Methanol (for quenching)
-
Hydrochloric acid solution (for de-ashing)
-
Nitrogen (high purity)
Equipment:
-
2L stainless-steel autoclave reactor equipped with a stirrer, temperature control, and pressure gauges.
-
Schlenk line and glassware for handling air-sensitive reagents.
-
Syringes for reagent injection.
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor.
-
Assemble the reactor and purge with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 90°C) to remove all traces of oxygen and moisture.
-
Cool the reactor to the desired reaction temperature (e.g., 70°C).
-
-
Reagent Loading:
-
Introduce 1L of anhydrous n-heptane into the reactor.
-
Inject the desired amount of TEAL solution (e.g., to achieve an Al/Ti molar ratio of 250).
-
Inject the calculated amount of DCDMS to achieve the target Si/Ti molar ratio (e.g., 10, 20, 30).
-
Inject a suspension of the Z-N precatalyst in heptane (e.g., 10 mg).
-
Stir the mixture for 5 minutes to allow for catalyst activation and complexation.
-
-
Polymerization:
-
Pressurize the reactor with propylene to a constant pressure (e.g., 7 bar).
-
Maintain a constant temperature (e.g., 70°C) and stirring speed (e.g., 500 rpm) for the duration of the polymerization (e.g., 2 hours).
-
Monitor propylene consumption to track the reaction rate.
-
-
Termination and Quenching:
-
Stop the propylene feed and vent the reactor.
-
Inject 10 mL of methanol to quench the reaction and destroy any remaining active catalyst.
-
-
Polymer Work-up:
-
Filter the resulting polymer slurry.
-
Wash the polymer powder with a dilute HCl/methanol solution to remove catalyst residues, followed by several washes with pure methanol.
-
Dry the polypropylene powder in a vacuum oven at 60°C to a constant weight.
-
-
Analysis:
-
Catalyst Activity: Calculate as kg of PP per gram of catalyst per hour.
-
Isotacticity Index: Determine by Soxhlet extraction with boiling heptane. The weight percentage of the insoluble fraction is the isotacticity index.
-
This protocol ensures reproducibility by strictly controlling the reaction environment and provides a clear methodology for quantifying the impact of DCDMS.
Conclusion
Dicyclohexyldimethoxysilane is a highly effective and indispensable external donor in modern Ziegler-Natta catalysis. Its mechanism of action is centered on its ability to selectively poison non-stereospecific active sites on the catalyst surface, thereby preventing the formation of undesirable atactic polypropylene. Furthermore, the significant steric hindrance provided by its cyclohexyl groups plays a crucial role in guiding the stereospecific insertion of propylene monomers, leading to a polymer with high isotacticity. This dual-function mechanism allows for precise control over polymer stereochemistry, which is fundamental to achieving the desired mechanical and thermal properties in the final product. A thorough understanding of these interactions is essential for the rational design of catalyst systems and the optimization of polypropylene production processes.
References
-
The Role of External Alkoxysilane Donors on Stereoselectivity and Molecular Weight in MgCl2-Supported Ziegler–Natta Propylene Polymerization: A Density Functional Theory Study. The Journal of Physical Chemistry C - Figshare. [Link]
-
Effect of the Structure of External Alkoxysilane Donors on the Polymerization of Propene with High Activity Ziegler-Natta Catalysts. ResearchGate. [Link]
-
Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors. MDPI. [Link]
-
Mechanism of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts Based on Counting of Active Centers: The Role of External Electron Donor. ACS Publications. [Link]
-
External Silane Donors in Ziegler–Natta Catalysis. A Three-Site Model Analysis of Effects on Catalyst Active Sites. ResearchGate. [Link]
-
Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors. MDPI. [Link]
-
Alkoxy Silanes as External Donors for Polypropylene Procatalyst: Study on Polymerization Performance and Effect on Resin Properties. ResearchGate. [Link]
-
"Ziegler–Natta Catalysts". In: Encyclopedia of Polymer Science and Technology. Free. [Link]
-
Probing the Interaction of Diester Internal Donors (ID) with AlEt3 on Ziegler-Natta Surfaces: A Comparison Between Binary (MgCl2/ID) and Ternary (MgCl2/ID/TiCl4) Formulations. MDPI. [Link]
-
Ziegler–Natta catalyst. Wikipedia. [Link]
-
Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. PMC - NIH. [Link]
-
Optimized Ziegler-Natta Catalysts for Bulk PP Processes. LyondellBasell. [Link]
-
Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor. MDPI. [Link]
-
Driven Internal Donor Development in Heterogeneous Ziegler-Natta Propylene Polymerization. ChemRxiv. [Link]
- Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene.
-
Influence of the aluminum alkyl co-catalyst type in Ziegler-Natta ethene polymerization on the formation of active sites, polymerization rate, and molecular weight. ResearchGate. [Link]
-
Olefin Polymerization with Ziegler-Natta Catalyst. Chemistry LibreTexts. [Link]
-
Synthesis of Star Isotactic Polypropylene via Styryldichlorosilane/Hydrogen Consecutive Chain Transfer Reaction. MDPI. [Link]
-
Structure–Property Relationship in Isotactic Polypropylene Under Contrasting Processing Conditions. PMC. [Link]
-
Tacticity Changes during Controlled Degradation of Polypropylene. ResearchGate. [Link]
-
Application of Ziegler-Nata Catalysts in the Synthesis of Polyolefin. Progress in Chemical and Biochemical Research. [Link]
-
Molecular weight and tacticity effect on morphological and mechanical properties of Ziegler–Natta catalyzed isotactic polypropylenes. ResearchGate. [Link]
